Cas no 2167948-12-9 (3-(4-methoxy-1H-pyrazol-1-yl)pyridine-4-carbaldehyde)
3-(4-methoxy-1H-pyrazol-1-yl)pyridine-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-(4-methoxy-1H-pyrazol-1-yl)pyridine-4-carbaldehyde
- 2167948-12-9
- EN300-1293253
-
- Inchi: 1S/C10H9N3O2/c1-15-9-4-12-13(6-9)10-5-11-3-2-8(10)7-14/h2-7H,1H3
- InChI Key: GMBGDUAIRPMPNY-UHFFFAOYSA-N
- SMILES: O(C)C1C=NN(C=1)C1C=NC=CC=1C=O
Computed Properties
- Exact Mass: 203.069476538g/mol
- Monoisotopic Mass: 203.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 57Ų
3-(4-methoxy-1H-pyrazol-1-yl)pyridine-4-carbaldehyde Pricemore >>
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| Enamine | EN300-1293253-50mg |
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| Enamine | EN300-1293253-1000mg |
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| Enamine | EN300-1293253-5000mg |
3-(4-methoxy-1H-pyrazol-1-yl)pyridine-4-carbaldehyde |
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| Enamine | EN300-1293253-10000mg |
3-(4-methoxy-1H-pyrazol-1-yl)pyridine-4-carbaldehyde |
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| Enamine | EN300-1293253-0.05g |
3-(4-methoxy-1H-pyrazol-1-yl)pyridine-4-carbaldehyde |
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$1188.0 | 2023-06-06 | ||
| Enamine | EN300-1293253-0.1g |
3-(4-methoxy-1H-pyrazol-1-yl)pyridine-4-carbaldehyde |
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3-(4-methoxy-1H-pyrazol-1-yl)pyridine-4-carbaldehyde Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on 3-(4-methoxy-1H-pyrazol-1-yl)pyridine-4-carbaldehyde
Introduction to 3-(4-methoxy-1H-pyrazol-1-yl)pyridine-4-carbaldehyde (CAS No. 2167948-12-9)
3-(4-methoxy-1H-pyrazol-1-yl)pyridine-4-carbaldehyde is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and versatile biological activities. This heterocyclic aldehyde derivative has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The compound’s molecular structure, featuring a pyrazole moiety linked to a pyridine ring with an aldehyde functional group at the 4-position, positions it as a valuable scaffold for developing novel therapeutic agents.
The CAS number 2167948-12-9 uniquely identifies this chemical entity, ensuring precise classification and reference in scientific literature and industrial applications. The presence of both the methoxy group on the pyrazole ring and the aldehyde functionality on the pyridine ring contributes to the compound’s reactivity and interaction with biological targets. This dual functionality makes it an attractive candidate for further exploration in synthetic chemistry and pharmacological research.
Recent advancements in medicinal chemistry have highlighted the importance of pyrazole-pyridine hybrids in drug development. These compounds often exhibit enhanced binding affinity and selectivity towards various biological receptors, making them promising candidates for treating a range of diseases. The aldehyde group in 3-(4-methoxy-1H-pyrazol-1-yl)pyridine-4-carbaldehyde serves as a reactive site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological properties.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research suggests that derivatives of pyrazole-pyridine hybrids may have therapeutic effects in areas such as oncology, inflammation, and neurodegenerative disorders. The methoxy group, in particular, has been shown to modulate the pharmacokinetic profile of molecules, enhancing their bioavailability and metabolic stability. This feature is crucial for developing drugs that can be effectively administered to patients.
In the context of drug discovery, the synthesis of 3-(4-methoxy-1H-pyrazol-1-yl)pyridine-4-carbaldehyde exemplifies the intersection of organic chemistry and medicinal chemistry. The compound’s synthesis involves multi-step reactions that showcase the ingenuity of synthetic chemists in constructing complex molecular architectures. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic addition at the aldehyde group are commonly employed to achieve high yields and purity.
The biological activity of this compound has been explored through various in vitro assays. Studies indicate that it may interact with enzymes and receptors involved in critical cellular pathways. For instance, preliminary data suggest that derivatives of this scaffold could inhibit kinases or modulate transcription factors, thereby exerting therapeutic effects. These findings underscore the importance of 3-(4-methoxy-1H-pyrazol-1-yl)pyridine-4-carbaldehyde as a lead compound for further pharmacological investigation.
Moreover, the compound’s structural features make it amenable to computational studies, which are increasingly integral to modern drug discovery processes. Molecular docking simulations can predict how this molecule might bind to target proteins, providing insights into its potential mechanism of action. Such computational approaches complement experimental efforts by rapidly screening large libraries of compounds for their binding affinity and selectivity.
The pharmaceutical industry has shown interest in developing novel heterocyclic compounds due to their diverse biological activities and synthetic accessibility. 3-(4-methoxy-1H-pyrazol-1-yl)pyridine-4-carbaldehyde fits well within this trend, offering a promising starting point for generating new drug candidates. Its unique combination of functional groups allows for extensive structural modifications, enabling researchers to optimize its properties for specific therapeutic applications.
In conclusion, 3-(4-methoxy-1H-pyrazol-1-yl)pyridine-4-carbaldehyde (CAS No. 2167948-12-9) represents a significant advancement in pharmaceutical chemistry. Its structural complexity, coupled with its potential biological activities, positions it as a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in addressing some of today’s most pressing medical challenges.
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